7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is known for its significant biological and pharmacological properties. This compound features a tetrahydroisoquinoline core with an amino group at the 7th position and an ethyl group at the 2nd position. The tetrahydroisoquinoline scaffold is prevalent in various natural products and synthetic compounds, making it a valuable structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an amino acid derivative undergoes cyclization with an aldehyde or ketone. Another method includes the Bischler-Napieralski cyclization, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of these methods ensures that the compound can be produced in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the amino and ethyl groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6th and 7th positions.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A compound with a benzyl group at the 1st position.
Uniqueness: 7-Amino-2-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group enhances its reactivity and potential for forming hydrogen bonds, while the ethyl group influences its hydrophobicity and overall molecular conformation .
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinolin-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-6-5-9-3-4-11(12)7-10(9)8-13/h3-4,7H,2,5-6,8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQGLHSLMHBNCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254932 | |
Record name | 2-Ethyl-1,2,3,4-tetrahydro-7-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107393-74-8 | |
Record name | 2-Ethyl-1,2,3,4-tetrahydro-7-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107393-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1,2,3,4-tetrahydro-7-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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